molecular formula C21H26N6O3 B2533354 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2380180-24-3

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2533354
CAS No.: 2380180-24-3
M. Wt: 410.478
InChI Key: SRAWNESONVPEPI-UHFFFAOYSA-N
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Description

4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride: This involves the chlorination of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid using thionyl chloride.

    Formation of the piperidine derivative: The piperidine ring is introduced by reacting 4-hydroxypiperidine with the oxazole derivative.

    Coupling reactions: The final step involves coupling the pyrazole and piperidine derivatives with a pyrimidine core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and oxazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the oxazole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The heterocyclic rings are often found in bioactive molecules.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the additional functional groups.

    3,5-dimethyl-1,2-oxazole: Contains the oxazole ring but does not have the piperidine or pyrimidine moieties.

    Pyrimidine derivatives: Various pyrimidine-based compounds are used in pharmaceuticals, but they differ in their specific substituents and functional groups.

Uniqueness

The uniqueness of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine lies in its combination of multiple heterocyclic rings and functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-13-9-14(2)27(24-13)18-10-19(23-12-22-18)29-11-17-5-7-26(8-6-17)21(28)20-15(3)25-30-16(20)4/h9-10,12,17H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAWNESONVPEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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